

Introduction: A Multifunctional Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 4-Amino-2-ethoxy-5-fluorobenzonitrile

Cat. No.: B581768

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4-Amino-2-ethoxy-5-fluorobenzonitrile, identified by its CAS Number 1420800-17-4, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science.^{[1][2][3][4]} Its structure, featuring an aminophenyl core substituted with a nitrile, an ethoxy group, and a fluorine atom, makes it a versatile and valuable intermediate for the synthesis of complex molecular architectures.^[5] The strategic placement of these functional groups imparts a unique combination of reactivity, steric, and electronic properties, positioning it as a key building block for novel therapeutic agents and advanced materials.

The presence of a fluorine atom is particularly noteworthy. In drug development, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity by altering its lipophilicity and electronic nature.^[6] The amino group provides a reactive handle for a wide range of transformations, such as amide bond formation, diazotization, and participation in cross-coupling reactions. The nitrile group is a versatile precursor to amines, carboxylic acids, and various heterocyclic systems. Finally, the ethoxy group modulates the compound's polarity and steric profile, which can influence its solubility and interaction with biological targets.^[5] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, and the potential applications of this important synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of **4-Amino-2-ethoxy-5-fluorobenzonitrile** are summarized below. While extensive experimental data is not publicly available, the core identifiers have been confirmed by multiple chemical suppliers.

Property	Value	Source(s)
CAS Number	1420800-17-4	[1][2][4][7]
Molecular Formula	C ₉ H ₉ FN ₂ O	[1][4][5]
Molecular Weight	180.18 g/mol	[4][5]
IUPAC Name	4-amino-2-ethoxy-5-fluorobenzonitrile	[3]
Appearance	Typically an off-white to yellow solid (inferred from analogs)	N/A

Structural Diagram

The chemical structure of **4-Amino-2-ethoxy-5-fluorobenzonitrile** is depicted below.

Caption: Chemical structure of **4-Amino-2-ethoxy-5-fluorobenzonitrile**.

Proposed Synthesis and Purification

While specific industrial synthesis protocols for **4-Amino-2-ethoxy-5-fluorobenzonitrile** are proprietary, a logical and efficient synthetic route can be designed based on established organofluorine chemistry principles. A plausible multi-step pathway would likely start from a readily available fluoronitrobenzene precursor.

Experimental Protocol: A Plausible Synthetic Workflow

This protocol is a representative, expert-derived pathway. Researchers should perform their own optimization and safety assessments.

- Step 1: Nucleophilic Aromatic Substitution (S_NAr) - Ethoxylation
 - Rationale: Starting with a precursor like 1,4-difluoro-2-nitrobenzene, the fluorine atom at position 1 (ortho to the strongly electron-withdrawing nitro group) is highly activated

towards nucleophilic attack. This allows for regioselective substitution by sodium ethoxide.

- Procedure:

1. To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent) dropwise.
2. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
3. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
4. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-1-ethoxy-2-nitrobenzene.

- Step 2: Catalytic Reduction of the Nitro Group

- Rationale: The nitro group must be reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

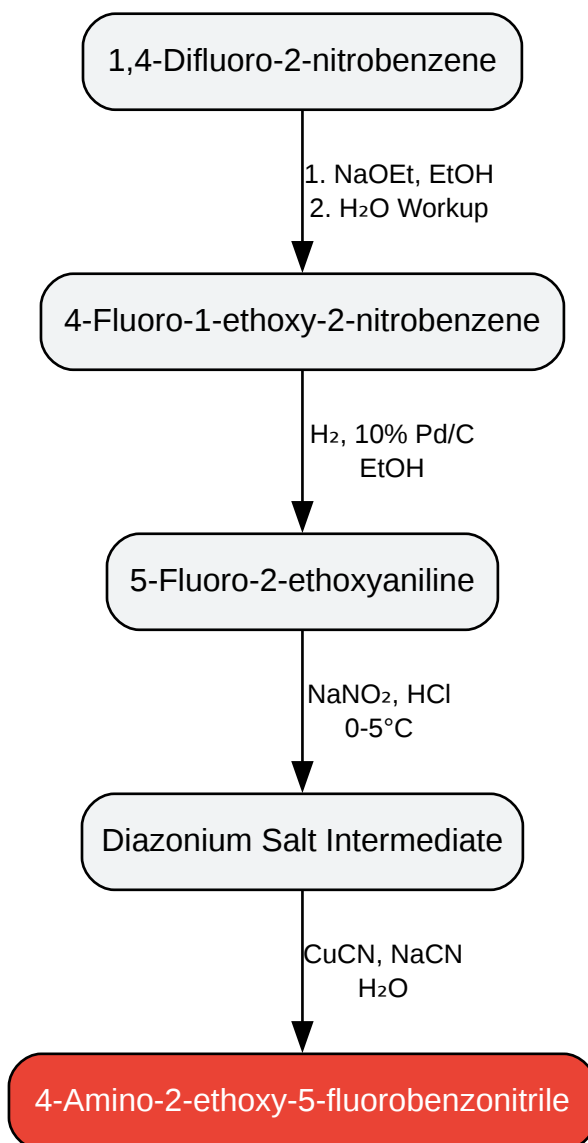
- Procedure:

1. Dissolve the crude product from Step 1 in ethanol or ethyl acetate.
2. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
3. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.
4. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
5. Concentrate the filtrate to yield crude 5-fluoro-2-ethoxyaniline.

- Step 3: Sandmeyer Reaction - Cyanation

- Rationale: The Sandmeyer reaction is a classic method for converting an aniline to a benzonitrile via a diazonium salt intermediate. This is a robust method to install the nitrile group.
- Procedure:
 1. Dissolve the crude 5-fluoro-2-ethoxyaniline from Step 2 in an aqueous solution of hydrochloric acid and cool to 0-5°C.
 2. Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
 3. In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.
 4. Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
 5. Allow the reaction to warm to room temperature and stir for 2-3 hours.
 6. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layers, dry, and concentrate.
- Step 4: Purification
 - Rationale: The final crude product will likely contain impurities from the multi-step synthesis. Column chromatography is the standard method for obtaining high-purity material.
 - Procedure:
 1. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 2. Combine the product-containing fractions and evaporate the solvent to yield pure **4-Amino-2-ethoxy-5-fluorobenzonitrile**.

Synthesis Workflow Diagram



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Caption: Proposed synthetic pathway for **4-Amino-2-ethoxy-5-fluorobenzonitrile**.

Predicted Spectral Data and Analysis

For a researcher, confirming the identity and purity of a synthesized compound is paramount. While experimental spectra for this specific molecule are not publicly available, its spectral characteristics can be reliably predicted based on its structure.

- ^1H NMR:

- Ethoxy Group: An ethyl group will be present, showing a triplet at approximately 1.4-1.5 ppm (CH_3 , 3H) and a quartet at approximately 4.0-4.2 ppm (CH_2 , 2H). The quartet arises from coupling to the methyl protons.
 - Amino Group: A broad singlet is expected around 4.5-5.5 ppm (NH_2 , 2H). The chemical shift can vary depending on the solvent and concentration.
 - Aromatic Protons: Two protons are on the aromatic ring. The proton at C6 (ortho to the amino group) will likely appear as a doublet around 6.2-6.4 ppm. The proton at C3 (ortho to the ethoxy and nitrile groups) will be further downfield, appearing as a doublet around 7.2-7.4 ppm. Both signals will show coupling to the fluorine atom ($^3\text{JH-F}$ or $^4\text{JH-F}$).
- ^{13}C NMR:
 - Ethoxy Group: Two aliphatic carbons are expected: ~15 ppm (CH_3) and ~65 ppm (CH_2).
 - Nitrile Group: The nitrile carbon ($\text{C}\equiv\text{N}$) will appear around 115-120 ppm.
 - Aromatic Carbons: Six distinct signals are expected. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant ($^1\text{JC-F} \approx 240\text{-}250\text{ Hz}$). Other carbons will show smaller two- or three-bond couplings to fluorine. The carbon attached to the amino group (C4) will be shifted upfield (~150 ppm), while the carbon attached to the nitrile group (C1) will be downfield (~100-110 ppm).
 - Infrared (IR) Spectroscopy:
 - N-H Stretch: Two sharp peaks characteristic of a primary amine are expected in the range of 3350-3500 cm^{-1} .
 - C-H Stretch: Aliphatic C-H stretches from the ethoxy group will appear just below 3000 cm^{-1} , while aromatic C-H stretches will be just above 3000 cm^{-1} .
 - $\text{C}\equiv\text{N}$ Stretch: A strong, sharp absorption band characteristic of the nitrile group will be present around 2220-2240 cm^{-1} .[\[8\]](#)
 - C-O Stretch: A strong band for the aryl-alkyl ether linkage will be visible in the 1200-1275 cm^{-1} region.

- C-F Stretch: A strong absorption will be present in the 1000-1300 cm^{-1} range.

Reactivity and Applications in Drug Discovery

The true value of **4-Amino-2-ethoxy-5-fluorobenzonitrile** lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.^[5]

- **As a Versatile Building Block:** The compound serves as a scaffold onto which additional complexity can be built. The amino group can be acylated, alkylated, or used in cyclization reactions to form heterocyclic rings, which are common motifs in drug molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further synthetic possibilities.
- **Kinase Inhibitors:** Many modern cancer therapies are kinase inhibitors. Substituted aminobenzonitriles are common starting points for the synthesis of these drugs.^[5] The core structure of this compound could be elaborated to target the ATP-binding site of various kinases.
- **Agrochemicals:** The principles of drug design often extend to agrochemical development. The fluorinated aminobenzonitrile core is also a valuable precursor for creating advanced herbicides and pesticides with improved efficacy and metabolic stability in the environment.^[5]

Safety and Handling

As a laboratory chemical, **4-Amino-2-ethoxy-5-fluorobenzonitrile** should be handled with appropriate care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from structurally similar compounds like other aminobenzonitriles.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Toxicity:** Aminobenzonitrile derivatives are often classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Assume this compound has similar properties and handle accordingly.

This compound may be classified as a Dangerous Good for transport.

Conclusion

4-Amino-2-ethoxy-5-fluorobenzonitrile is a strategically designed chemical intermediate with significant potential for synthetic innovation. Its unique combination of reactive functional groups—amino, ethoxy, fluoro, and nitrile—makes it an attractive building block for creating diverse and complex molecules. For researchers and drug development professionals, understanding its properties, reactivity, and synthetic accessibility is key to unlocking its potential in the development of next-generation pharmaceuticals and advanced materials.

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